molecular formula C16H23N B8675953 1-Octylindole CAS No. 42951-63-3

1-Octylindole

Cat. No.: B8675953
CAS No.: 42951-63-3
M. Wt: 229.36 g/mol
InChI Key: VOWUHKQBOIRNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octylindole is an alkyl-substituted indole derivative characterized by an octyl chain (-C₈H₁₇) attached to the nitrogen atom at position 1 of the indole scaffold. Indole derivatives are pivotal in organic and medicinal chemistry due to their aromatic heterocyclic structure, which enables diverse electronic and steric interactions. The octyl substituent enhances lipophilicity, making this compound particularly relevant in applications requiring membrane permeability, such as drug delivery or agrochemical formulations .

Properties

CAS No.

42951-63-3

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-octylindole

InChI

InChI=1S/C16H23N/c1-2-3-4-5-6-9-13-17-14-12-15-10-7-8-11-16(15)17/h7-8,10-12,14H,2-6,9,13H2,1H3

InChI Key

VOWUHKQBOIRNJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1-Octylindole and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Applications
This compound C₁₆H₂₃N 229.36 ~5.2 Low Agrochemicals, Catalysis
Octahydro-1H-indole-1-carboximidamide HBr C₉H₁₇N₃·HBr 248.17 ~1.8 High (ionic salt) Pharmaceuticals
Oxindole C₈H₇NO 133.15 ~1.5 Moderate Medicinal chemistry
1-Octanol C₈H₁₈O 130.23 3.0 Low Solvent, Fragrance

Key Observations :

  • Lipophilicity : The octyl chain in this compound confers significantly higher lipophilicity (logP ~5.2) compared to hydrobromide salts (logP ~1.8) or oxindole derivatives (logP ~1.5) . This property enhances its utility in lipid-rich environments but limits aqueous solubility.
  • Electronic Effects : Unlike oxindole, which has an electron-withdrawing ketone group, this compound’s alkyl chain provides electron-donating effects, altering reactivity in catalytic or synthetic contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.